molecular formula C15H23N3O3 B1144566 p-アミノメチルボリノスタット CAS No. 1160823-16-4

p-アミノメチルボリノスタット

カタログ番号: B1144566
CAS番号: 1160823-16-4
分子量: 293.36 g/mol
InChIキー: XFSZFXWKWGZMKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

p-Aminomethyl Vorinostat has a wide range of applications in scientific research:

作用機序

Target of Action

The primary targets of p-Aminomethyl Vorinostat, also known as Vorinostat, are histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in the regulation of gene transcription and cell signaling pathways .

Mode of Action

Vorinostat inhibits the enzymatic activity of HDACs at nanomolar concentrations . These enzymes catalyze the removal of acetyl groups from the lysine residues of histone proteins . By inhibiting HDACs, Vorinostat causes an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6 and p53 .

Biochemical Pathways

The primary biochemical mechanism of Vorinostat is to correct an aberrant balance between acetylated and deacetylated histones, the proteins involved in chromatin structure and organization . This alteration in the acetylation status of histones leads to changes in gene expression, which can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Vorinostat exhibits dose-proportional pharmacokinetics and has a modest food effect . It is metabolized and excreted following glucuronidation by the uridine diphosphate glucuronosyl-transferase (UGT) enzyme system .

Result of Action

The antiproliferative effects of Vorinostat are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to significant reductions in disease progression, as seen in patients with cutaneous T-cell lymphoma (CTCL) treated with Vorinostat . The overall response rate was approximately 30%, including one complete response .

Action Environment

The therapeutic potential of Vorinostat has been explored in various disorders affecting the brain, including stroke, Alzheimer’s disease, Parkinson’s disease, and others . The efficacy and side effects of Vorinostat can be influenced by various environmental factors, including the presence of other drugs and the patient’s genetic makeup . For instance, polymorphisms in the gene encoding for the UGT enzyme system, UGT1A1, may be an important predictor of Vorinostat toxicity and response levels in individual patients .

Safety and Hazards

Vorinostat is suspected of causing genetic defects and may damage fertility or the unborn child . It also causes damage to organs through prolonged or repeated exposure .

将来の方向性

Vorinostat has shown therapeutic potential in various disorders affecting the brain, including stroke, Alzheimer’s disease, frontotemporal dementia, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, spinal muscular atrophy, X‐linked adrenoleukodystrophy, epilepsy, Niemann-Pick type C disease, and neuropsychiatric disorders . Further studies are needed to improve drug efficacy and reduce side effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of p-Aminomethyl Vorinostat typically involves the following steps:

    Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with a para-substituted aminomethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and aniline in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Hydroxamic Acid Group: The next step involves the introduction of the hydroxamic acid group. This can be done by reacting the para-aminomethyl benzene derivative with suberic acid anhydride in the presence of a base such as pyridine.

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure p-Aminomethyl Vorinostat.

Industrial Production Methods

In an industrial setting, the production of p-Aminomethyl Vorinostat can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of biocatalysts, such as amidases, can also be explored to develop eco-friendly and efficient synthesis routes .

化学反応の分析

Types of Reactions

p-Aminomethyl Vorinostat undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile derivative.

    Reduction: The hydroxamic acid group can be reduced to form an amide or an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amide or amine derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

類似化合物との比較

Similar Compounds

    Vorinostat: The parent compound, used primarily in the treatment of cutaneous T-cell lymphoma.

    Belinostat: Another histone deacetylase inhibitor with a similar mechanism of action.

    Panobinostat: A more potent histone deacetylase inhibitor used in the treatment of multiple myeloma.

Uniqueness

p-Aminomethyl Vorinostat is unique due to the presence of the aminomethyl group, which enhances its solubility and potentially its bioavailability. This modification may also lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other histone deacetylase inhibitors .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for p-Aminomethyl Vorinostat involves the conversion of Vorinostat to p-Aminomethyl Vorinostat through a series of chemical reactions.", "Starting Materials": [ "Vorinostat", "Formaldehyde", "Ammonium chloride", "Sodium cyanoborohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Vorinostat is reacted with formaldehyde and ammonium chloride in methanol to form N-(4-formylphenyl) vorinostat.", "Step 2: N-(4-formylphenyl) vorinostat is reduced with sodium cyanoborohydride in methanol to form N-(4-aminomethylphenyl) vorinostat.", "Step 3: N-(4-aminomethylphenyl) vorinostat is reacted with sodium hydroxide in water to form p-Aminomethyl Vorinostat.", "Step 4: p-Aminomethyl Vorinostat is purified using acetic acid and water." ] }

CAS番号

1160823-16-4

分子式

C15H23N3O3

分子量

293.36 g/mol

IUPAC名

N-[4-(aminomethyl)phenyl]-N'-hydroxyoctanediamide

InChI

InChI=1S/C15H23N3O3/c16-11-12-7-9-13(10-8-12)17-14(19)5-3-1-2-4-6-15(20)18-21/h7-10,21H,1-6,11,16H2,(H,17,19)(H,18,20)

InChIキー

XFSZFXWKWGZMKP-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1CN)NC(=O)CCCCCCC(=O)NO

同義語

N1-[4-(Aminomethyl)phenyl]-N8-hydroxy-octanediamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。